4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile
Overview
Description
Letrozole related compound B is an aromatase inhibitor impurity.
Mechanism of Action
Target of Action
It is known that the compound has been used in the synthesis of coordination polymers , suggesting that it may interact with metal ions or other components in these structures.
Mode of Action
It is known that the compound forms part of the structure of coordination polymers , suggesting that it may interact with other components in these structures to form complex networks.
Biochemical Pathways
Given its role in the formation of coordination polymers , it may be involved in processes related to the formation and stabilization of these structures.
Result of Action
It is known that coordination polymers synthesized using this compound have demonstrated luminescent sensitivity and anti-tumor activities .
Biochemical Analysis
Biochemical Properties
The 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile plays a crucial role in biochemical reactions . It interacts with several enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile at the molecular level is intricate . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile within cells and tissues are complex processes . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile and its effects on activity or function are areas of active research . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Note: The information provided in this article is based on current knowledge and research . As scientific understanding evolves, some information may become outdated or may be subject to revision.
Properties
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-4-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-11-20-21-12-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTXUGAAOFIJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150186 | |
Record name | 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112809-52-6 | |
Record name | Letrozole related compound B [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1H-1,3,4-TRIAZOL-1-YLMETHYLENE)DIBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSW8QP34K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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